BenchChemオンラインストアへようこそ!

1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

TEAD transcription factor Hippo pathway Fragment-based drug discovery

1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926262-55-7, MW 231.25 g/mol, molecular formula C₁₂H₁₃N₃O₂) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-5-carboxylic acid chemotype. This compound was identified as fragment hit from a surface plasmon resonance (SPR) screen of 1,930 fragments against TEAD1 and TEAD3 and is documented as a P-site binding ligand of the TEAD transcription factor family within the Hippo signaling pathway.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 926262-55-7
Cat. No. B6142643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS926262-55-7
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O
InChIInChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17)
InChIKeyOJOATUNPRXJFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 926262-55-7): Structural Identity and Fragment Provenance


1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926262-55-7, MW 231.25 g/mol, molecular formula C₁₂H₁₃N₃O₂) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-5-carboxylic acid chemotype [1]. This compound was identified as fragment hit (1) from a surface plasmon resonance (SPR) screen of 1,930 fragments against TEAD1 and TEAD3 and is documented as a P-site binding ligand of the TEAD transcription factor family within the Hippo signaling pathway [2]. Its three-dimensional binding pose has been experimentally determined by X-ray crystallography in complex with human TEAD3 at 2.10 Å resolution (PDB ID: 7ZJQ), confirming occupancy of the conserved lipidation pocket [3]. The compound bears an N1-cyclopentyl substituent, which distinguishes it from the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core and is critical for its hydrophobic pocket engagement [2].

Why Generic 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Analogs Cannot Replace the N1-Cyclopentyl Congener (926262-55-7)


The pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold supports diverse biological activities—including NAMPT inhibition, adenosine receptor antagonism, and kinase inhibition—that are exquisitely sensitive to the nature and position of substituents [1][2]. The N1-cyclopentyl group of 926262-55-7 is not a decorative appendage but a pharmacophoric determinant: in the TEAD P-site co-crystal structure (PDB 7ZJQ), the cyclopentyl ring occupies a hydrophobic sub-pocket normally engaged by the palmitoyl lipid chain, and the Heinrich et al. optimization campaign demonstrated that enlarging this moiety directly improved cellular potency by approximately 10-fold per iterative modification, culminating in the low-nanomolar development candidate MSC-4106 [3]. An unsubstituted or differently N1-substituted analog would lack this hydrophobic anchoring, fail to recapitulate the same P-site binding pose, and could not serve as a direct synthetic precursor to the MSC-4106 lead series. For programs requiring TEAD P-site tool compounds or structure-based fragment elaboration, generic substitution with a non-cyclopentyl variant introduces uncontrolled variables in binding mode, cellular permeability, and target engagement that undermine experimental reproducibility [3].

Quantitative Differentiation Evidence: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid vs. Closest Analogs


X-Ray Crystallographic Validation of TEAD3 P-Site Occupancy vs. Unsubstituted Scaffold

1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (ligand code JIK) has a deposit-validated X-ray co-crystal structure with human TEAD3 at 2.10 Å resolution (PDB 7ZJQ), with R-Value Free of 0.279 and R-Value Work of 0.257 [1]. In contrast, the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core has no deposited TEAD co-crystal structure in the PDB, meaning its binding mode, pocket occupancy, and ligand efficiency at the P-site remain uncharacterized. The cyclopentyl group of JIK forms hydrophobic contacts within the palmitate-binding pocket, providing a structurally validated starting point for structure-guided optimization [2].

TEAD transcription factor Hippo pathway Fragment-based drug discovery X-ray crystallography

Fragment Screening Hit Rate and Differential Affinity Selection vs. TEAD1/YAP

In the primary SPR screen conducted by Heinrich et al. (2022), 1,930 fragments were tested at 2 mM each against TEAD1 and TEAD3, yielding 560 initial hits (29% hit rate) [1]. Of these, only 254 compounds (13.2% of the library) demonstrated differential binding affinity when assayed against TEAD1 in the presence versus absence of the coactivator YAP [1]. Fragment 1 (926262-55-7) was among this refined subset, indicating that its binding to the TEAD P-site is modulated by YAP occupancy—a pharmacologically relevant property not shared by all initial hits. In contrast, the majority of pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives reported in the NAMPT inhibitor literature (Zheng et al., 2013) were not screened in this TEAD/YAP context and lack any documented TEAD selectivity data [2].

Surface plasmon resonance Fragment screening TEAD1 YAP/TAZ

Scaffold Optimization Trajectory: Fragment 1 to MSC-4106 Potency Gain vs. Static Analogs

The Heinrich et al. (2022) optimization campaign used 926262-55-7 (fragment 1) as the starting point for iterative structural elaboration. Enlargement of the cyclopentyl moiety coupled with addition of a propyl extension yielded compound 6, achieving an approximately 10-fold improvement in cellular reporter activity [1]. Subsequent ring expansion to compound 9 reached sub-micromolar potency, and final introduction of a substituted phenyl moiety produced MSC-4106 with low nanomolar activity (IC₅₀ = 4 nM in SK-HEP-1 reporter cells; 14 nM in NCI-266 cells) [1][2]. No other pyrazolo[3,4-b]pyridine-5-carboxylic acid derivative has a published optimization trajectory linking it to an in vivo-active lead compound targeting TEAD. By contrast, 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives are associated with TRK kinase inhibition and have no documented TEAD optimization path .

Structure-activity relationship Lead optimization TEAD palmitoylation Cellular reporter assay

Physicochemical Property Differentiation: N1-Cyclopentyl vs. N1-Unsubstituted or N1-Aryl Analogs

The N1-cyclopentyl substituent of 926262-55-7 imparts distinct physicochemical properties relevant to fragment-based screening and lead optimization. The predicted pKa of the carboxylic acid group is 4.17 ± 0.30, and the compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors with 2 rotatable bonds . In comparison, the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid lacks the cyclopentyl hydrophobic surface area, while N1-aryl substituted analogs (e.g., phenyl or substituted phenyl variants appearing in patent literature for TEAD inhibition, US 12,110,276) exhibit higher molecular weight, increased aromatic ring count, and altered lipophilicity that shifts them out of conventional fragment chemical space [1][2]. The cyclopentyl group provides a balanced increase in hydrophobicity (estimated ΔLogP ~1.0-1.5 vs. unsubstituted parent) without exceeding the Rule-of-Three thresholds for fragment libraries (MW <300, cLogP ≤3), making 926262-55-7 a fragment-suitable P-site probe with superior encapsulation of the hydrophobic sub-pocket compared to the unsubstituted analog .

Physicochemical properties Drug-likeness Fragment library design Lipophilicity

Synthetic Tractability as a Carboxylic Acid Intermediate for Amide Derivatization vs. Pre-formed Amides

926262-55-7 bears a free carboxylic acid at the 5-position of the pyrazolo[3,4-b]pyridine ring system, enabling direct amide coupling with diverse amine libraries without the need for ester hydrolysis or protecting group manipulation . This contrasts with the NAMPT inhibitor series described by Zheng et al. (2013), where the active compounds are pre-formed amides derived from the same carboxylic acid scaffold, limiting further diversification at the amide position [1]. Additionally, the recently reported MoA study by Heinrich et al. (2025) demonstrated that amides based on MSC-4106 (the ultimate optimization product of fragment 1) exhibited improved viability efficacy compared to the corresponding carboxylic acid, with the TEAD1-selective amide M3686 showing a 25-fold lower human dose prediction than MSC-4106 itself [2]. Procuring the carboxylic acid progenitor (926262-55-7) rather than a pre-formed amide analog provides maximum synthetic flexibility to explore structure-activity relationships at the 5-position, which has been shown to be a critical determinant of both TEAD paralog selectivity and in vivo pharmacokinetic performance [2].

Parallel synthesis Amide coupling Fragment elaboration Medicinal chemistry

High-Value Application Scenarios for 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (926262-55-7)


Structure-Based Fragment Elaboration Campaigns Targeting TEAD1/3 Palmitoylation Site

Research teams using the co-crystal structure PDB 7ZJQ as a starting point for structure-guided fragment growing, merging, or linking can procure 926262-55-7 as the chemically identical ligand to reproduce the published binding pose, validate docking workflows, and generate new derivatives via the free carboxylic acid handle. The 2.10 Å resolution structure provides sufficient detail for computational chemistry, and the established optimization path from fragment 1 → MSC-4106 offers a benchmark for assessing progress [1]. This scenario is not served by purchasing unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, which has no TEAD co-crystal structure, or pre-formed amides that preclude SAR exploration at the critical 5-position .

Hippo Pathway Chemical Probe Development and Biomarker Studies

926262-55-7 serves as the parent scaffold for generating tool compounds to investigate TEAD-dependent transcriptional regulation. The Heinrich et al. (2022, 2025) studies established that TEAD P-site binders derived from this scaffold can downregulate the proximal biomarker Cyr61 in a time- and dose-dependent manner and that amide derivatives exhibit TEAD1-selective pharmacology [2][3]. Laboratories studying YAP/TAZ-TEAD signaling can use 926262-55-7 to synthesize focused amide libraries and screen for paralog-selective probes, leveraging the 25-fold improved human dose prediction demonstrated by amide M3686 relative to MSC-4106 as a guiding optimization parameter [3].

Fragment Library Curation for Academic and Industrial Screening Collections

Fragment screening facility managers can include 926262-55-7 as a pre-validated, structurally enabled member of TEAD-targeted fragment libraries. The compound was selected from an SPR screen of 1,930 fragments and confirmed as a differential TEAD1 binder in the presence versus absence of YAP coactivator [2]. With MW 231.25 and physicochemical properties within Rule-of-Three guidelines, it is suitable for both biophysical (SPR, nanoDSF, X-ray soaking) and cellular (luciferase reporter) screening cascades . Its inclusion adds a compound with known target engagement and structural data—rare attributes for fragment library entries—which improves hit triaging efficiency compared to uncharacterized fragments.

Parallel Amide Library Synthesis for Kinase Selectivity Profiling

Although 926262-55-7 is primarily characterized as a TEAD P-site binder, the pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold has demonstrated polypharmacology across kinases (B-Raf/V600E, EGFR, Mps1) and metabolic enzymes (NAMPT) depending on substitution pattern [4][5]. Medicinal chemistry CROs and internal discovery groups can exploit the carboxylic acid handle of 926262-55-7 to generate amide libraries in parallel and screen against kinase panels, adenosine receptors, or NAMPT to identify novel starting points for programs beyond the Hippo pathway. The cyclopentyl group provides a defined, moderate hydrophobicity baseline that can be tuned systematically via amide diversification.

Quote Request

Request a Quote for 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.